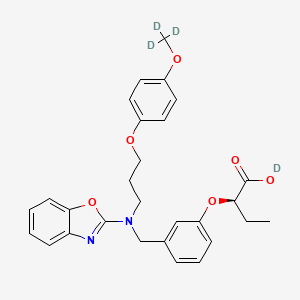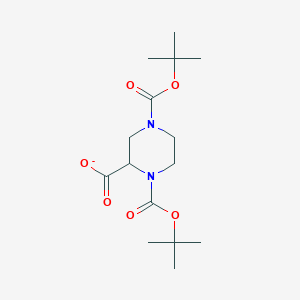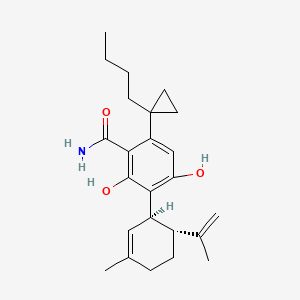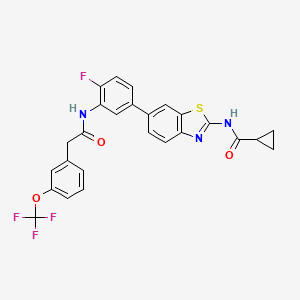![molecular formula C14H17NO3 B15135588 ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an azirine ring. Azirines are known for their strained ring structure, which imparts unique reactivity to these compounds.
Méthodes De Préparation
The synthesis of ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylacetic acid and ethyl chloroformate.
Formation of Intermediate: The 4-methoxyphenylacetic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.
Cyclization: The ethyl ester is then subjected to cyclization using a suitable reagent, such as sodium hydride, to form the azirine ring.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate undergoes various chemical reactions due to the presence of the azirine ring and the ester group:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding aziridine-2-carboxylate.
Reduction: Reduction of the azirine ring can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding aziridine derivative.
Substitution: The azirine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted aziridines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactivity and ability to form stable derivatives.
Mécanisme D'action
The mechanism of action of ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate involves its interaction with molecular targets through the azirine ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate can be compared with other azirine derivatives and similar compounds:
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-aziridine-2-carboxylate: This compound has a similar structure but contains an aziridine ring instead of an azirine ring. The aziridine ring is less strained and less reactive compared to the azirine ring.
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-oxirane-2-carboxylate: This compound contains an oxirane (epoxide) ring instead of an azirine ring. The oxirane ring is also strained but has different reactivity compared to the azirine ring.
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-thirane-2-carboxylate: This compound contains a thirane (thiirane) ring instead of an azirine ring. The thirane ring is less reactive compared to the azirine ring but can undergo similar types of reactions.
The uniqueness of this compound lies in its highly strained azirine ring, which imparts distinct reactivity and makes it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(16)13-12(15-13)9-6-10-4-7-11(17-2)8-5-10/h4-5,7-8,13H,3,6,9H2,1-2H3 |
Clé InChI |
GGHXVCZZJLKAJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(=N1)CCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


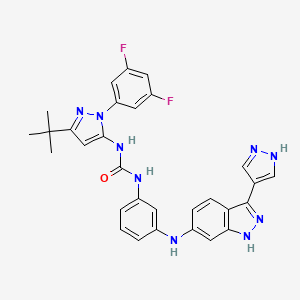
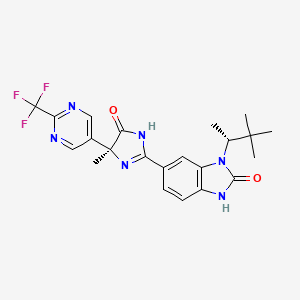
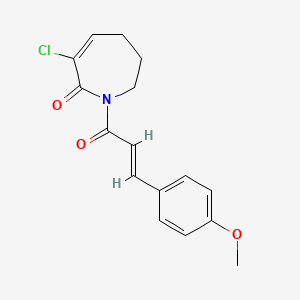
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
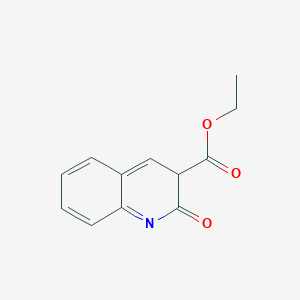
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
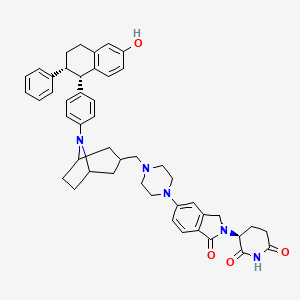
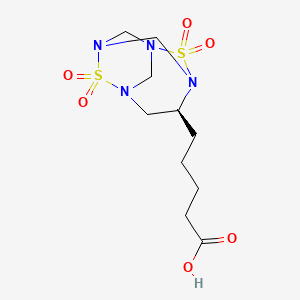
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
